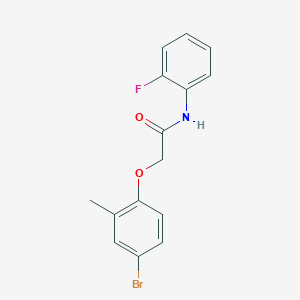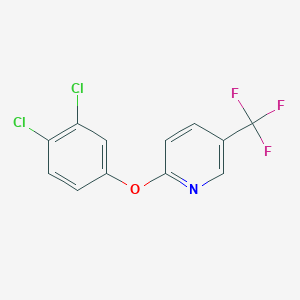![molecular formula C18H23N3O3 B5788111 N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as FMA-1, is a compound that has gained attention in the scientific community due to its potential applications in research. FMA-1 is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of FMA-1 is not fully understood. However, it has been shown to have affinity for the dopamine D2 receptor, which suggests that it may modulate the dopaminergic system.
Biochemical and Physiological Effects
FMA-1 has been shown to have anxiolytic effects in animal models. It has also been shown to decrease locomotor activity and increase sleeping time in mice. FMA-1 has also been studied for its potential use in imaging studies, as it has been shown to bind to the dopamine D2 receptor.
実験室実験の利点と制限
One advantage of using FMA-1 in lab experiments is its potential as a radioligand for imaging studies. It has also been shown to have anxiolytic effects, which could be useful in studying anxiety disorders. However, one limitation of using FMA-1 is its limited availability and high cost.
将来の方向性
There are several potential future directions for research involving FMA-1. One direction could be to further study its potential as a radioligand for imaging studies. Another direction could be to study its effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, further studies could be conducted to investigate its potential use in treating anxiety disorders.
合成法
The synthesis of FMA-1 involves the reaction between 4-(4-methoxyphenyl)-1-piperazine and 2-furylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting compound is then purified using column chromatography to obtain pure FMA-1.
科学的研究の応用
FMA-1 has been studied for its potential applications in research. It has been shown to have affinity for the dopamine D2 receptor, which makes it a potential candidate for studying the dopaminergic system. FMA-1 has also been studied for its potential use as a radioligand for imaging studies.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)21-10-8-20(9-11-21)14-18(22)19-13-17-3-2-12-24-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABXTUMOZQNJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)
![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5788122.png)
![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)
